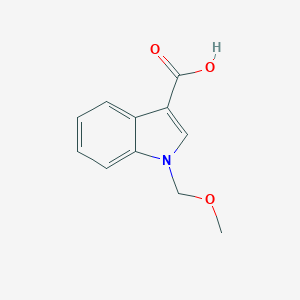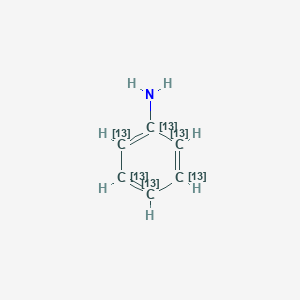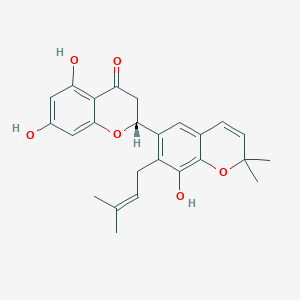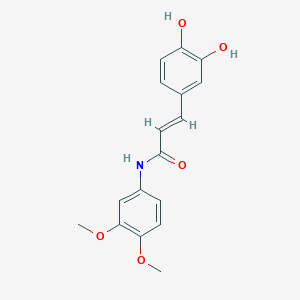
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DHPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPA belongs to the class of compounds known as chalcones, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has also been shown to reduce oxidative stress and DNA damage, which are associated with cancer development.
Advantages And Limitations For Lab Experiments
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide also has some limitations. It is a relatively new compound, and there is still much to learn about its potential therapeutic applications. Additionally, (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Future Directions
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide analogs with improved pharmacological properties. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to understand the safety and toxicity profiles of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide, particularly in vivo. Finally, the potential use of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide in the treatment of Alzheimer's disease and other neurodegenerative diseases warrants further investigation.
Synthesis Methods
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde with propionic acid in the presence of a base catalyst. The resulting compound is then purified by recrystallization.
Scientific Research Applications
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
CAS RN |
136944-22-4 |
|---|---|
Product Name |
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21)/b8-4+ |
InChI Key |
DEOHUSDXNWMAHF-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




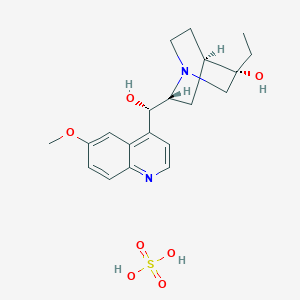
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
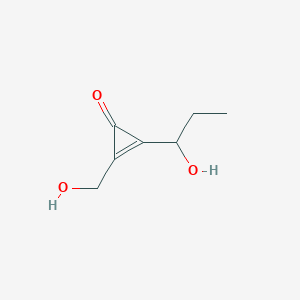
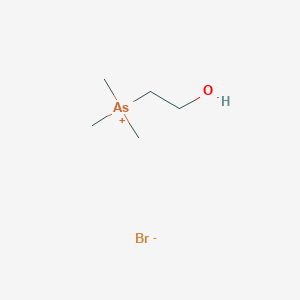

![4-Sulfocalix[8]arene](/img/structure/B144422.png)
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
